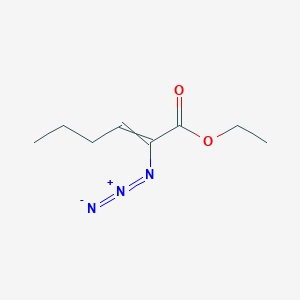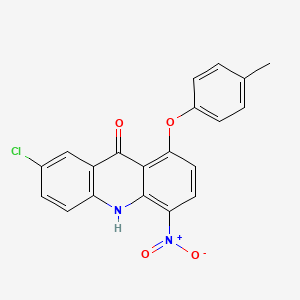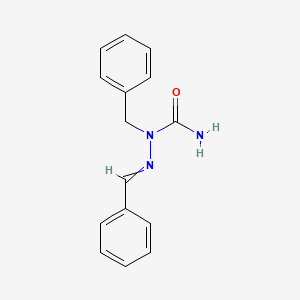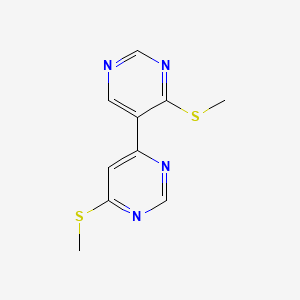
Ethyl 2-azidohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azidohex-2-enoate is an organic compound with the molecular formula C8H13N3O2 It is a derivative of hexenoic acid, featuring an azido group (-N3) attached to the second carbon of the hexenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azidohex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl 2-bromohex-2-enoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-azidohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted compounds.
Scientific Research Applications
Ethyl 2-azidohex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to form stable triazole linkages.
Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-azidohex-2-enoate involves its reactivity due to the presence of the azido group. This group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-azidohexanoate: Similar structure but lacks the double bond in the hexenoate chain.
Ethyl 2-azido-3-oxobutanoate: Contains an additional keto group, making it more reactive in certain conditions.
Ethyl 2-azido-3-phenylpropanoate: Features a phenyl group, adding aromatic properties.
Uniqueness: Ethyl 2-azidohex-2-enoate is unique due to the presence of both the azido group and the double bond in the hexenoate chain. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
61013-59-0 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-azidohex-2-enoate |
InChI |
InChI=1S/C8H13N3O2/c1-3-5-6-7(10-11-9)8(12)13-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
KFLIQEZHQGNQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OCC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)


![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)



![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)

